Cas no 60514-49-0 (1,2-Didecanoyl-sn-glycerol)

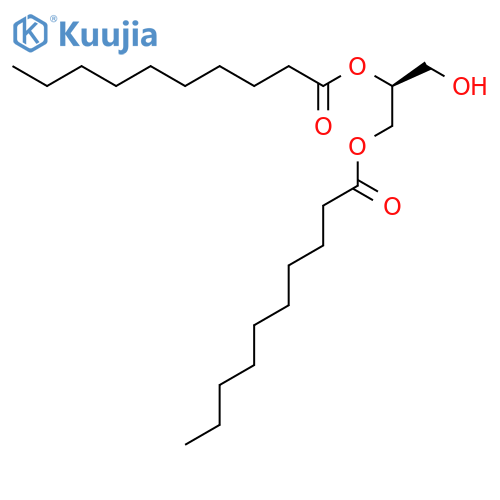

1,2-Didecanoyl-sn-glycerol structure

商品名:1,2-Didecanoyl-sn-glycerol

CAS番号:60514-49-0

MF:C23H44O5

メガワット:400.592468261719

CID:514573

1,2-Didecanoyl-sn-glycerol 化学的及び物理的性質

名前と識別子

-

- Decanoic acid,1,1'-[(1S)-1-(hydroxymethyl)-1,2-ethanediyl] ester

- 1,2-Didecanoyl-sn-glycerol

- DECANOIC ACID 1-DECANOYLOXYMETHYL-2-HYDROXY-ETHYL ESTER

- (2S)-3-Hydroxypropane-1,2-diyl didecanoate

- Decanoic acid, (1S)-2-hydroxy-1-[[(1-oxodecyl)oxy]methyl]ethyl ester

- 10:0

- DG(10:0/10:0/0:0)

-

- インチ: InChI=1S/C23H44O5/c1-3-5-7-9-11-13-15-17-22(25)27-20-21(19-24)28-23(26)18-16-14-12-10-8-6-4-2/h21,24H,3-20H2,1-2H3/t21-/m0/s1

- InChIKey: GNSDEDOVXZDMKM-NRFANRHFSA-N

- ほほえんだ: CCCCCCCCCC(=O)OC[C@H](CO)OC(=O)CCCCCCCCC

計算された属性

- せいみつぶんしりょう: 400.31902

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 28

- 回転可能化学結合数: 22

- 複雑さ: 370

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 7.5

- ひょうめんでんか: 0

- 互変異性体の数: 何もない

じっけんとくせい

- 色と性状: 使用できません

- PSA: 72.83

- ようかいせい: 使用できません

- 濃度: 2 mg/mL (800810C-10mg)

1,2-Didecanoyl-sn-glycerol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHENG KE LU SI SHENG WU JI SHU | sc-202001A-50 mg |

1,2-Didecanoyl-sn-glycerol, |

60514-49-0 | 50mg |

¥1,354.00 | 2023-07-10 | ||

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci67820-50mg |

1,2-Didecanoyl-sn-glycerol |

60514-49-0 | 98% | 50mg |

¥1269.00 | 2022-04-26 | |

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci67820-100mg |

1,2-Didecanoyl-sn-glycerol |

60514-49-0 | 98% | 100mg |

¥2176.00 | 2022-04-26 | |

| TRC | D439315-10mg |

1,2-Didecanoyl-sn-glycerol |

60514-49-0 | 10mg |

$69.00 | 2023-05-18 | ||

| 1PlusChem | 1P00EA4S-25mg |

1,2-Didecanoyl-sn-glycerol |

60514-49-0 | ≥95% | 25mg |

$42.00 | 2025-02-26 | |

| A2B Chem LLC | AG65516-50mg |

1,2-DIDECANOYL-SN-GLYCEROL |

60514-49-0 | ≥95% | 50mg |

$83.00 | 2024-04-19 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-202001-25 mg |

1,2-Didecanoyl-sn-glycerol, |

60514-49-0 | 25mg |

¥752.00 | 2023-07-10 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-202001A-50mg |

1,2-Didecanoyl-sn-glycerol, |

60514-49-0 | 50mg |

¥1354.00 | 2023-09-05 | ||

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 800810P-10MG |

10:0 DG |

60514-49-0 | 10mg |

¥1124.64 | 2023-11-02 | ||

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci67820-500mg |

1,2-Didecanoyl-sn-glycerol |

60514-49-0 | 98% | 500mg |

¥6804.00 | 2022-04-26 |

1,2-Didecanoyl-sn-glycerol 関連文献

-

Xia Zhao,Bucheng Li,Jinfei Wei New J. Chem., 2021,45, 10409-10417

-

Shu Jun Zhen,Feng Ling Guo,Li Qiang Chen,Yuan Fang Li,Qing Zhang Chem. Commun., 2011,47, 2562-2564

-

Anthony W. Thomas,Paula K. Kuroishi,Maria M. Pérez-Madrigal,Andrew K. Whittaker,Andrew P. Dove Polym. Chem., 2017,8, 5082-5090

-

5. Synthesis of benzyl sulfides via substitution reaction at the sulfur of phosphinic acid thioesters†Yoshitake Nishiyama,Takamitsu Hosoya,Suguru Yoshida Chem. Commun., 2020,56, 5771-5774

推奨される供給者

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量